molecular formula C30H23FN4O2 B11492753 1'-(4-fluorophenyl)-2,5'-dioxo-1-(prop-2-en-1-yl)-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

1'-(4-fluorophenyl)-2,5'-dioxo-1-(prop-2-en-1-yl)-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

Cat. No.: B11492753
M. Wt: 490.5 g/mol
InChI Key: LENNGJYOERAFMJ-UHFFFAOYSA-N
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Description

1’-(4-Fluorophenyl)-2,5’-dioxo-1-(prop-2-en-1-yl)-2’-(1H-pyrrol-1-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound characterized by its spirocyclic structure, which includes an indole and quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(4-fluorophenyl)-2,5’-dioxo-1-(prop-2-en-1-yl)-2’-(1H-pyrrol-1-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Moiety: Starting from an appropriate aniline derivative, the indole ring can be constructed via Fischer indole synthesis.

    Quinoline Synthesis: The quinoline ring can be synthesized through the Skraup synthesis, involving the condensation of aniline with glycerol and an oxidizing agent.

    Spirocyclic Formation: The spirocyclic structure is formed by a cyclization reaction, often involving a Michael addition followed by intramolecular cyclization.

    Functional Group Introduction: Introduction of the fluorophenyl, prop-2-en-1-yl, and pyrrol-1-yl groups can be achieved through various substitution reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1’-(4-Fluorophenyl)-2,5’-dioxo-1-(prop-2-en-1-yl)-2’-(1H-pyrrol-1-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

1’-(4-Fluorophenyl)-2,5’-dioxo-1-(prop-2-en-1-yl)-2’-(1H-pyrrol-1-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of novel materials and as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism of action of 1’-(4-fluorophenyl)-2,5’-dioxo-1-(prop-2-en-1-yl)-2’-(1H-pyrrol-1-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit a key enzyme in a metabolic pathway, thereby reducing the production of a harmful metabolite.

Comparison with Similar Compounds

Compared to other spirocyclic compounds, 1’-(4-fluorophenyl)-2,5’-dioxo-1-(prop-2-en-1-yl)-2’-(1H-pyrrol-1-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is unique due to its specific functional groups and structural features. Similar compounds include:

    Spiro[indole-3,4’-quinoline] derivatives: These compounds share the spirocyclic core but differ in their substituents.

    Fluorophenyl-containing spirocycles: These compounds have similar fluorophenyl groups but may vary in their core structures.

The uniqueness of 1’-(4-fluorophenyl)-2,5’-dioxo-1-(prop-2-en-1-yl)-2’-(1H-pyrrol-1-yl)-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C30H23FN4O2

Molecular Weight

490.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-2',5-dioxo-1'-prop-2-enyl-2-pyrrol-1-ylspiro[7,8-dihydro-6H-quinoline-4,3'-indole]-3-carbonitrile

InChI

InChI=1S/C30H23FN4O2/c1-2-16-34-24-9-4-3-8-22(24)30(29(34)37)23(19-32)28(33-17-5-6-18-33)35(21-14-12-20(31)13-15-21)25-10-7-11-26(36)27(25)30/h2-6,8-9,12-15,17-18H,1,7,10-11,16H2

InChI Key

LENNGJYOERAFMJ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2C3(C1=O)C(=C(N(C4=C3C(=O)CCC4)C5=CC=C(C=C5)F)N6C=CC=C6)C#N

Origin of Product

United States

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